Renal Vasodilation: 16(R)-Hete vs. 16(S)-Hete in Isolated Perfused Rabbit Kidney
In a direct head-to-head study, 16(R)-Hete produced dose-dependent vasodilation in the isolated perfused rabbit kidney, whereas 16(S)-Hete had no effect on perfusion pressure [1]. The vasodilatory response of 16(R)-Hete was comparable to that of 19- and 20-HETE and was inhibited by indomethacin, indicating cyclooxygenase-dependent prostaglandin release as a downstream mechanism [2].
| Evidence Dimension | Vasodilation in isolated perfused rabbit kidney |
|---|---|
| Target Compound Data | Dose-dependent vasodilation observed |
| Comparator Or Baseline | 16(S)-Hete: No effect on perfusion pressure |
| Quantified Difference | Functional inversion: vasodilator (16R) vs. no vasoactivity (16S) |
| Conditions | Isolated perfused rabbit kidney; phenylephrine (2-3 µM) to maintain basal tone; indomethacin (2.8 µM) present |
Why This Matters
For researchers investigating renal microvascular regulation or screening for vasoactive lipids, substituting 16(S)-Hete or a racemic mixture will completely abolish the vasodilatory signal.
- [1] Lipid Maps Structure Database (LMSD). LMFA03060105: 16-HETE. Available at: https://www.lipidmaps.org/databases/lmsd/LMFA03060105. View Source
- [2] Carroll MA, Balazy M, Margiotta P, Falck JR, McGiff JC. Cytochrome P-450-dependent HETEs: profile of biological activity and stimulation by vasoactive peptides. Am J Physiol. 1996 Oct;271(4 Pt 2):R863-9. View Source
